![molecular formula C17H16FN5OS B2462315 2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 894058-32-3](/img/structure/B2462315.png)
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
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Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrrolidin-1-ylethanone group attached to a 1,2,4-triazolo[4,3-b]pyridazine ring via a sulfanyl (thioether) linkage. The triazolo[4,3-b]pyridazine ring is further substituted with a 4-fluorophenyl group .Scientific Research Applications
Chemical Synthesis and Structural Studies
- Compounds with structural similarity to 2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone are synthesized and studied for their chemical structures and properties. Studies have involved the synthesis of various [1,2,4]triazolo[4,3-b]pyridazine derivatives and analysis of their structural aspects using techniques such as X-ray crystallography, IR, NMR, mass spectral data, and elemental analyses. These compounds have been observed to have twisted conformations and nonplanar tricyclic cores, suggesting complex molecular geometries (Aggarwal et al., 2019) (Sallam et al., 2021).
Potential Pharmacological Activities
- Certain synthesized [1,2,4]triazolo[4,3-b]pyridazine compounds have demonstrated potential pharmacological activities. For instance, some derivatives have shown anti-asthmatic activities, inhibiting bronchoconstriction in animal models (Kuwahara et al., 1997). Others have been evaluated for their potential as PI3K inhibitors and anticancer agents, indicating significant antiproliferative activities against human cancer cell lines and reduced toxicity in animal models (Wang et al., 2015).
Role in Drug Discovery and Development
- Derivatives similar to 2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone have been significant in drug discovery and development processes. They have served as critical intermediates or lead compounds in the synthesis of drugs with potential therapeutic applications in various diseases. For instance, some compounds have been advanced into clinical trials for assessing safety and tolerability in human subjects for the treatment of mood disorders (Chrovian et al., 2018) (Bradbury et al., 2013).
properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-5-3-12(4-6-13)14-7-8-15-19-20-17(23(15)21-14)25-11-16(24)22-9-1-2-10-22/h3-8H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEYMMYQHHCFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
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